

Derazantinib RECIST 1.1 criteria tumor assessment

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Compound Focus: Derazantinib

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Efficacy Data of Derazantinib in Advanced iCCA

Clinical trials show **derazantinib** provides clinical benefit in advanced, *FGFR2*-positive iCCA. The key efficacy data from phase 2 studies is summarized in the table below.

Trial Identifier	Patient Population	Prior Systemic Therapies	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
FIDES-01 (NCT03230318) [1]	Advanced iCCA with <i>FGFR2</i> fusions	≥ 1 prior regimen	Data Mature	79% (14 evaluable patients)	Not yet mature
Phase 1/2 (NCT01752920) [2] [3]	Advanced iCCA with <i>FGFR2</i> fusions	2 treatment-naive, 27 with ≥ 1 prior therapy	20.7% (6 of 29 patients)	82.8% (24 of 29 patients)	5.7 months (95% CI: 4.04 - 9.2 months)

Detailed Experimental Protocol

Here is a detailed methodology for using **derazantinib** and performing tumor assessments in clinical studies.

Patient Selection and Eligibility Criteria

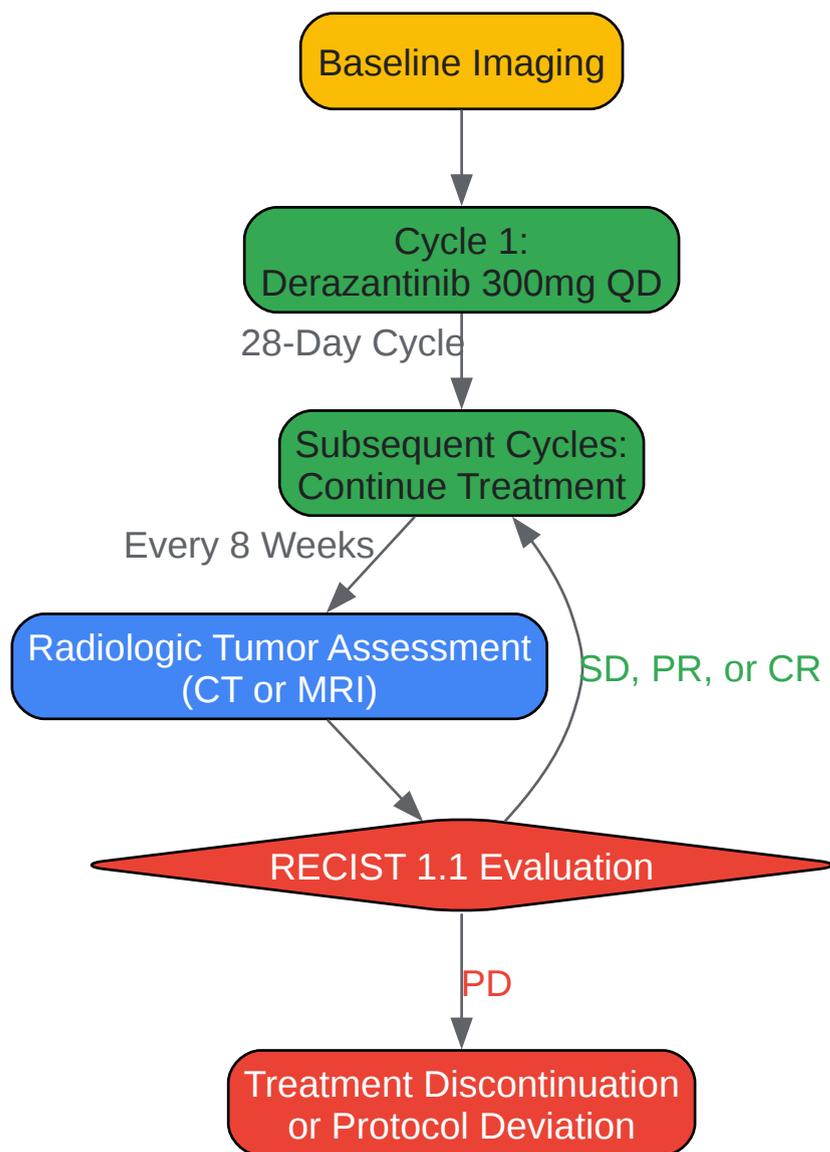
- **Inclusion Criteria** [4]:
 - **Diagnosis:** Histologically/cytologically confirmed locally advanced, inoperable, or metastatic intrahepatic cholangiocarcinoma (iCCA).
 - **Biomarker Status:** Presence of an *FGFR2* gene fusion (required for some cohorts) or *FGFR2* mutation/amplification (required for other cohorts), as determined by central or local NGS/FISH testing [1] [4].
 - **Prior Therapy:** Patients must have received at least one prior line of systemic therapy and experienced documented radiographic progression.
 - **Performance Status:** Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
 - **Measurable Disease:** At least one measurable lesion as defined by RECIST 1.1.
- **Exclusion Criteria** [4]:
 - **Prior FGFR Inhibition:** Previous treatment with any FGFR inhibitor.
 - **Medical History:** Clinically significant corneal or retinal disorder, uncontrolled cardiac disease, or active/uncontrolled hepatobiliary infections.
 - **Recent Treatments:** Major surgery, locoregional therapy, or radiation within 4 weeks of the first dose.

Treatment Administration

- **Dosage and Schedule:** The recommended phase 2 dose is **300 mg of derazantinib, administered orally, once daily** [2] [3].
- **Administration Instructions:** Capsules should be taken at least 1 hour before or 2 hours after a meal to ensure consistent absorption [1].
- **Treatment Duration:** Treatment is administered in continuous 28-day cycles until disease progression (as per RECIST 1.1), unacceptable toxicity, investigator decision, or patient withdrawal [2] [3].
- **Dose Modifications:** The protocol allows for dose interruptions and reductions (to 200 mg or 100 mg once daily) to manage treatment-related adverse events [3].

Tumor Assessment Workflow (RECIST 1.1)

The process for assessing tumor response is methodical and consistent, as shown in the workflow below. This standardized approach ensures reliable and comparable data across clinical trial sites.



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- **Imaging Modality:** Tumor assessments are performed using **computed tomography (CT) or magnetic resonance imaging (MRI)** [3].
- **Assessment Schedule:**
 - **Baseline Scan:** Must be obtained within 28 days prior to the first dose of **derazantinib** [4].
 - **Follow-up Scans:** Conducted **every 8 weeks** thereafter [2] [3].
- **Response Evaluation:** All scans are evaluated by radiologists according to **RECIST version 1.1** criteria to determine the objective response [2] [3]. In pivotal trials, a Blinded Independent Central Review (BICR) is often used to confirm investigator-assessed responses [5].

Safety and Biomarker Assessment

- **Safety Monitoring:** Adverse events (AEs) are monitored continuously and graded using the **Common Terminology Criteria for Adverse Events (CTCAE) v4.03**. Clinical biochemistry, hematology, and vital signs are checked weekly in the first cycle and every two weeks thereafter [3].
- **Pharmacodynamic Biomarkers:**
 - **Serum Phosphate:** Hyperphosphatemia is an on-target effect of FGFR inhibition and is monitored as a pharmacodynamic marker. It is graded per study-specific criteria [3].
 - **FGF Levels:** Plasma levels of FGF19, FGF21, and FGF23 can be measured using ELISA kits at predefined intervals to further understand drug activity [3].

Safety and Common Adverse Events

Derazantinib has a manageable safety profile. The most common treatment-related adverse events are summarized below.

Adverse Event	All Grades (%)	Grade ≥ 3 (%)
Hyperphosphatemia [2] [3]	75.9	Not Specified
Asthenia/Fatigue [2] [3]	69.0	Not Specified
Eye Toxicity [2] [3]	41.4	Not Specified
Any Treatment-Related AE [2] [3]	93.1	27.6

Summary and Research Context

- **Clinical Validation:** The consistent efficacy of **derazantinib** in *FGFR2*-altered iCCA validates FGFR signaling as a critical therapeutic target in this molecular subset [1] [2] [3].
- **RECIST 1.1 Utility:** This standardized framework is crucial for objectively quantifying the clinical benefit of targeted therapies like **derazantinib** in oncology trials [2] [3].
- **Differentiation from Other FGFR Inhibitors:** **Derazantinib** is a spectrum-selective, multi-kinase inhibitor with potent activity against FGFR1-3, and also targets kinases like CSF1R and VEGFR2 [5].
- **Note on Other Cancers:** In contrast to its activity in iCCA, **derazantinib** demonstrated limited efficacy (ORR of 8.2%) in metastatic urothelial cancer with *FGFR* aberrations, leading to the

conclusion that it does not warrant further development in that indication [5].

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